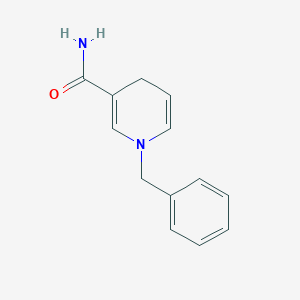

1-Benzyl-1,4-dihydronicotinamide

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26899. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Nicotinic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-benzyl-4H-pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c14-13(16)12-7-4-8-15(10-12)9-11-5-2-1-3-6-11/h1-6,8,10H,7,9H2,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNUYDSETOTBDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CN(C=C1C(=O)N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90241783 | |

| Record name | Benzyldihydronicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90241783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952-92-1 | |

| Record name | 1-Benzyl-1,4-dihydronicotinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000952921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzyl-1,4-dihydronicotinamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyldihydronicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90241783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-DIHYDRO-N-BENZYLNICOTINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HSU8JA8RMP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Mechanism of 1-Benzyl-1,4-dihydronicotinamide (BNAH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and reaction mechanism of 1-benzyl-1,4-dihydronicotinamide (BNAH), a widely utilized NADH mimic in organic synthesis and mechanistic studies. This document details the prevalent synthetic methodology, elucidates the underlying reaction mechanism, presents quantitative data in a structured format, and offers detailed experimental protocols.

Introduction

This compound (BNAH), a synthetic analog of the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), serves as a crucial hydride donor in a multitude of chemical reductions. Its structural and functional resemblance to the natural cofactor allows it to be a valuable tool in the study of redox processes and in the development of biomimetic catalytic systems. The synthesis of BNAH is a well-established procedure, typically involving a two-step process that is both efficient and scalable. A thorough understanding of its synthesis and the mechanism of its formation is paramount for its effective application in research and development.

Synthesis of this compound

The most common and efficient synthesis of BNAH is a two-step process. The first step involves the quaternization of the nitrogen atom of nicotinamide with benzyl (B1604629) chloride to form the N-benzylnicotinamide salt. The subsequent step is the reduction of this pyridinium (B92312) salt to the desired 1,4-dihydropyridine (B1200194) derivative using a chemical reducing agent, most commonly sodium dithionite (B78146).

Overall Synthesis Workflow

The logical flow of the synthesis is depicted in the diagram below, starting from the commercially available reactants to the final purified product.

Reaction Mechanism

The critical step in the synthesis of BNAH is the reduction of the N-benzylnicotinamide salt. While various reducing agents can be employed, sodium dithionite is widely used due to its efficiency and selectivity for forming the 1,4-dihydro isomer. The mechanism is believed to proceed via a single-electron transfer (SET) process, involving the formation of a sulfinate intermediate.

The dithionite ion (S₂O₄²⁻) exists in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is considered the active reducing species. The reaction is sensitive to pH, with basic conditions being crucial to prevent side reactions and decomposition of the product.[1] The inert atmosphere is necessary to prevent the air-oxidation of the electron-rich dihydropyridine (B1217469) product.[1]

Step-by-Step Reduction Mechanism

The proposed mechanism for the reduction of the N-benzylnicotinamide cation by sodium dithionite is illustrated below.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis of BNAH, including reaction conditions, yields, and spectroscopic data for the final product.

Table 1: Reaction Parameters for BNAH Synthesis

| Parameter | Step 1: N-Benzylation | Step 2: Reduction | Reference |

| Reactants | Nicotinamide, Benzyl Chloride, K₂CO₃ | N-benzylnicotinamide salt, Na₂S₂O₄, NaHCO₃ | [1] |

| Solvent | DMF or Acetonitrile | Water/Dichloromethane (B109758) | [1][2] |

| Temperature | 60-80 °C | Room Temperature (ice bath initially) | [1] |

| Reaction Time | Monitored by TLC | ~15-30 minutes | [1][2] |

| Atmosphere | - | Inert (Nitrogen or Argon) | [1][2] |

| Typical Yield | - | 73% | [2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | **Chemical Shifts (δ) / Wavenumber (cm⁻¹) ** | Reference |

| ¹H NMR (300 MHz, CDCl₃) | 7.34 (m, 5H), 7.26 (s, 1H), 5.75 (d, 1H), 5.38 (s, 2H), 4.76 (m, 1H), 4.30 (s, 2H), 3.19 (s, 2H) | [2] |

| ¹³C NMR (75.5 MHz, CDCl₃) | 140.15, 137.37, 129.09, 128.95, 127.92, 127.29, 103.34, 98.75, 57.52, 22.97 | [2] |

Experimental Protocols

The following are detailed experimental protocols for the two-step synthesis of this compound.

Step 1: Synthesis of N-Benzylnicotinamide Salt

-

In a round-bottom flask, dissolve nicotinamide (1 equivalent) in a suitable solvent such as DMF or acetonitrile.

-

Add a base, for example, potassium carbonate (1.5 equivalents), to the solution.

-

While stirring, add benzyl chloride (1.1 equivalents) dropwise to the suspension.

-

Heat the reaction mixture to 60-80 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the mixture to room temperature.

-

Filter off the inorganic salts and remove the solvent under reduced pressure.

-

The crude N-benzylnicotinamide salt can be purified by recrystallization or used directly in the next step.

Step 2: Reduction to this compound

-

Dissolve the N-benzylnicotinamide salt (1 equivalent) from the previous step in a biphasic mixture of dichloromethane and water.[2]

-

Add sodium bicarbonate to the mixture to ensure basic conditions.[1]

-

Cool the mixture in an ice bath and purge with an inert gas (nitrogen or argon) for 15-20 minutes to deoxygenate the system.[1]

-

Under a positive pressure of the inert gas, add a freshly prepared aqueous solution of sodium dithionite (approximately 4 equivalents) dropwise with vigorous stirring. A distinct color change to bright yellow is typically observed.[1][2]

-

Allow the reaction to stir at room temperature and monitor its completion by TLC or UV-Vis spectroscopy.

-

Once the reaction is complete, separate the organic layer.

-

Extract the aqueous layer with deoxygenated dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure, avoiding excessive heat.

-

The resulting solid, this compound, should be stored under an inert atmosphere and protected from light to prevent oxidation.[1]

Conclusion

The synthesis of this compound is a robust and well-documented process that is fundamental for its application as an NADH mimic in various chemical transformations. A comprehensive understanding of the two-step synthetic route, particularly the single-electron transfer mechanism of the sodium dithionite reduction, is essential for optimizing reaction conditions and ensuring high yields of the desired 1,4-dihydro isomer. The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

1-Benzyl-1,4-dihydronicotinamide: A Technical Guide to its Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-1,4-dihydronicotinamide (BNAH) is a synthetic analogue of the ubiquitous biological reducing agent, nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). Its stability and ability to mimic the hydride-donating capabilities of NADH have established it as a valuable tool in both synthetic organic chemistry and biochemical research. This technical guide provides an in-depth overview of the core applications of BNAH, with a focus on its utility as a reducing agent and a biomimetic of NADH. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its practical application in a laboratory setting.

Introduction

This compound, commonly abbreviated as BNAH, is a well-studied model compound for the reduced form of nicotinamide adenine dinucleotide (NADH).[1] Structurally, it features a dihydropyridine (B1217469) ring, which is the reactive moiety responsible for hydride transfer, and a benzyl (B1604629) group attached to the nitrogen atom of the pyridine (B92270) ring. This benzyl substituent enhances the stability of the compound compared to its natural counterpart. BNAH's primary function is to act as a hydride donor, effectively reducing a variety of organic functional groups. This property has led to its widespread use in organic synthesis. Furthermore, its structural and functional similarity to NADH makes it an invaluable probe for studying the mechanisms of NADH-dependent enzymes and for developing novel biocatalytic systems.[2][3]

Core Applications of this compound

The utility of BNAH stems from its capacity to deliver a hydride ion (H⁻) to an electron-deficient center. This reactivity is harnessed in two major areas: organic synthesis and biochemical studies.

Reducing Agent in Organic Synthesis

BNAH is employed as a mild and selective reducing agent for various functional groups. Its applications are particularly notable in the reduction of activated double bonds and nitro compounds.

BNAH has demonstrated efficacy in the reduction of α,β-epoxy ketones and nitro-substituted uracil (B121893) derivatives.[4] For instance, in the presence of a Lewis acid catalyst such as Mg(ClO₄)₂, BNAH can quantitatively reduce 1-substituted 5-nitrouracils to their corresponding 5,6-dihydro-5-nitrouracils. The reaction proceeds under mild conditions, typically at room temperature in an inert atmosphere.

Table 1: Reduction of 5-Nitouracil Derivatives with BNAH

| Substrate (1 equiv) | BNAH (equiv) | Catalyst (equiv) | Solvent | Time (h) | Yield (%) |

| 1,3-Dimethyl-5-nitrouracil | 1.5 | - | Acetonitrile | 25 | 79 |

| 1,3-Dimethyl-5-nitrouracil | 1.5 | Mg(ClO₄)₂ (1.5) | Acetonitrile | 1 | Quantitative |

| 1-Methyl-5-nitrouracil | 1.5 | - | Acetonitrile | 25 | 72 |

| 1-(2,3,5-Tri-O-benzoyl-β-D-ribofuranosyl)-5-nitrouracil | 1.5 | - | Acetonitrile | 25 | 12 |

Data sourced from Hirota, K., et al. (1998).

This protocol is adapted from Hirota, K., et al. (1998).

Materials:

-

1,3-Dimethyl-5-nitrouracil

-

This compound (BNAH)

-

Anhydrous Acetonitrile

-

Argon gas supply

-

Standard glassware for organic synthesis (round-bottom flask, magnetic stirrer, etc.)

-

Thin-layer chromatography (TLC) plates and developing chamber

-

High-performance liquid chromatography (HPLC) system for quantitative analysis

Procedure:

-

To a solution of 1,3-dimethyl-5-nitrouracil (1 equivalent) in dry acetonitrile, add BNAH (1.5 equivalents).

-

Stir the reaction mixture at room temperature under an argon atmosphere.

-

Monitor the progress of the reaction by TLC or HPLC.

-

The reaction is typically complete within 25 hours, yielding 5,6-dihydro-1,3-dimethyl-5-nitrouracil.

-

For a significantly accelerated reaction, add magnesium perchlorate (B79767) (1.5 equivalents) to the initial reaction mixture. With the catalyst, the reaction should reach completion in approximately 1 hour.

-

Upon completion, the product can be isolated and purified using standard chromatographic techniques. The conversion to the dihydrouracil (B119008) can be quantitatively determined by HPLC analysis.

Diagram 1: Experimental Workflow for BNAH Reduction

Caption: Workflow for the reduction of 1,3-dimethyl-5-nitrouracil using BNAH.

NADH Mimic in Biochemical and Enzymatic Studies

BNAH serves as a valuable substitute for NADH in studying the kinetics and mechanisms of oxidoreductases.[2] Its use can circumvent issues related to the instability and cost of the natural cofactor.

Several enzymes, including certain alcohol dehydrogenases and monooxygenases, can utilize BNAH as a hydride source.[2] For instance, a mutant of cytochrome P450 BM3 has been shown to exhibit activity with BNAH for hydroxylation reactions.[2] Similarly, styrene (B11656) monooxygenase (SMO) can directly use BNAH to reduce its flavin cofactor, bypassing the need for its natural reductase partner.[2]

Table 2: Kinetic Parameters of Enzymes with BNAH and Natural Cofactors

| Enzyme | Substrate | Cofactor | kcat (s⁻¹) | KM (mM) |

| Diaphorase | - | NADH | 43.4 | 0.0179 |

| Diaphorase | - | BNAH | 0.17 | 1.3 |

| Cytochrome P450 BM3 (mutant) | - | NADPH | 30.4 nmol s⁻¹ mg⁻¹ | - |

| Cytochrome P450 BM3 (mutant) | - | BNAH | 23.3 nmol s⁻¹ mg⁻¹ | - |

Data sourced from Paul, C. E., et al. (2015) and Ryan, et al. (2008).[2]

The core reaction in BNAH's function as an NADH mimic is the transfer of a hydride ion from the C4 position of its dihydropyridine ring to a substrate, which is often activated by an enzyme's active site.[3] This process results in the oxidation of BNAH to its corresponding pyridinium (B92312) salt (BNA⁺).

Diagram 2: BNAH as an NADH Mimic in Enzymatic Reduction

Caption: BNAH mimics NADH by donating a hydride to a substrate in an enzyme's active site.

Synthesis of this compound

BNAH can be readily synthesized in a two-step process starting from nicotinamide.[5] The first step involves the benzylation of the pyridine nitrogen, followed by reduction of the resulting pyridinium salt.

Experimental Protocol: Synthesis of BNAH

This protocol is a general procedure adapted from common laboratory practices.[5][6]

Step 1: Synthesis of N-Benzylnicotinamide

-

Dissolve nicotinamide in a suitable solvent such as DMF or acetonitrile.

-

Add a base, for example, potassium carbonate.

-

Add benzyl chloride dropwise to the stirring suspension.

-

Heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC until the starting material is consumed.

-

After completion, cool the mixture and filter off the inorganic salts.

-

Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain N-benzylnicotinamide.[5]

Step 2: Reduction to this compound

-

To a solution of 1-benzylpyridinium-3-carboxamide iodide (1 g, 3.41 mmol) in water (15 mL), add sodium carbonate (1.44 g, 13.64 mmol) and sodium dithionite (B78146) (2.65 g, 12.96 mmol) at room temperature.[6]

-

Stir the resulting solution under a nitrogen atmosphere in the dark for 15 minutes.[6]

-

Extract the reaction mixture with dichloromethane.

-

Combine the organic phases, dry over sodium sulfate, filter, and evaporate the solvent under reduced pressure at room temperature to afford BNAH.[6] A typical yield is around 73%.[6]

Note: Dihydropyridine compounds are sensitive to air oxidation, so the reaction and handling should be performed under an inert atmosphere.[5]

Diagram 3: Synthesis Pathway of BNAH

Caption: Two-step synthesis of BNAH from nicotinamide.

Conclusion

This compound is a versatile and accessible reagent with significant applications in organic synthesis and biochemical research. Its role as a stable and effective NADH mimic allows for the exploration of enzymatic mechanisms and the development of novel biocatalytic processes. The detailed protocols and quantitative data provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize BNAH in their work. As research in biocatalysis and green chemistry continues to expand, the importance and application of BNAH and its derivatives are poised to grow.

References

- 1. N-Benzylnicotinamide and N-benzyl-1,4-dihydronicotinamide: useful models for NAD+ and NADH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A survey of synthetic nicotinamide cofactors in enzymatic processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iris.uniroma1.it [iris.uniroma1.it]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

1-Benzyl-1,4-dihydronicotinamide as an NADH model

An In-depth Technical Guide to 1-Benzyl-1,4-dihydronicotinamide (BNAH) as an NADH Model

Introduction

Nicotinamide adenine (B156593) dinucleotide (NADH), in its reduced form, is a fundamental coenzyme in biological systems, acting as a primary carrier of reducing equivalents in a vast array of metabolic redox reactions. The core of its reactivity lies in the 1,4-dihydropyridine (B1200194) moiety, which can transfer a hydride ion (H⁻) to a substrate, thereby becoming oxidized to NAD⁺. The complexity of the natural enzyme systems often necessitates the use of simpler model compounds to elucidate the fundamental mechanisms of hydride transfer. This compound (BNAH) is one of the most extensively studied and utilized NADH models due to its structural similarity to the active part of NADH and its ability to mimic the hydride-donating properties of the natural coenzyme in non-enzymatic reactions.[1]

This guide provides a comprehensive technical overview of BNAH, covering its synthesis, physicochemical properties, reaction mechanisms, and applications in chemical reductions. It is intended for researchers, chemists, and drug development professionals interested in redox chemistry and the development of biomimetic systems.

Synthesis of this compound (BNAH)

BNAH is typically synthesized by the reduction of its corresponding pyridinium (B92312) salt, 1-benzyl-3-carbamoylpyridinium (B189644) halide. A common and efficient method involves the use of sodium dithionite (B78146) as the reducing agent in an aqueous solution.

Experimental Protocol: Synthesis of BNAH

This protocol is adapted from the procedure described in patent literature[2].

Materials:

-

1-Benzyl-3-carbamoylpyridinium iodide (or chloride/bromide)

-

Sodium carbonate (Na₂CO₃)

-

Sodium dithionite (Na₂S₂O₄)

-

Deionized water (H₂O)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Nitrogen gas (N₂)

Procedure:

-

Dissolve 1-benzyl-3-carbamoylpyridinium iodide (e.g., 1 g, 3.41 mmol) in deionized water (15 mL) in a round-bottom flask.[2]

-

To this solution, add sodium carbonate (1.44 g, 13.64 mmol) followed by sodium dithionite (2.65 g, 12.96 mmol) at room temperature.[2]

-

Immediately purge the flask with nitrogen and stir the resulting solution under an inert atmosphere in the dark for approximately 15-25 minutes. The reaction is typically rapid.[2]

-

After the reaction is complete, transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate.[2]

-

Filter the solution to remove the drying agent and evaporate the solvent under reduced pressure at room temperature to avoid degradation of the product.[2]

-

The resulting solid is this compound (BNAH), which can be further purified if necessary. The reported yield is approximately 73%.[2]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of BNAH.

Physicochemical and Spectroscopic Properties

BNAH is a solid at room temperature and is sensitive to light and air. Its key properties are summarized in the table below. The UV-vis spectrum is particularly important for monitoring reactions, as the characteristic absorption band of the dihydropyridine (B1217469) ring disappears upon oxidation to the pyridinium salt (BNA⁺).[3]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₄N₂O | [4] |

| Molecular Weight | 214.26 g/mol | [4] |

| Appearance | Yellow or colorless solid | [5] |

| CAS Number | 952-92-1 | [6] |

| UV-Vis λmax | ~358 nm in acetonitrile (B52724) or water (characteristic band for the 1,4-dihydropyridine ring) | [3] |

| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 7.34 (m, 5H), 7.26 (s, 1H), 5.75 (d, 1H), 5.38 (s, 2H), 4.76 (m, 1H), 4.30 (s, 2H), 3.19 (s, 2H) | [2] |

| ¹³C NMR (CDCl₃, 75.5 MHz) | δ (ppm): 140.15, 137.37, 129.09, 128.95, 127.92, 127.29, 103.34, 98.75, 57.52, 22.97 | [2] |

Mechanism of Hydride Transfer

BNAH reduces substrates by donating a hydride equivalent. The exact mechanism of this transfer has been a subject of extensive study and can proceed through different pathways depending on the substrate and reaction conditions. The main possibilities include a one-step (concerted) hydride transfer or a multi-step process involving sequential electron and proton transfers.[7]

-

Concerted Hydride Transfer: In this pathway, the hydride ion (H⁻) is transferred directly from the C4 position of the BNAH dihydropyridine ring to the substrate in a single transition state.

-

Stepwise Electron-Proton-Electron (EPE) Transfer: This mechanism involves an initial single-electron transfer (SET) from BNAH to the substrate, forming a BNAH radical cation (BNAH•⁺) and a substrate radical anion. This is often followed by a proton transfer and a subsequent second electron transfer.[8]

-

Charge-Transfer Complex Intermediate: In many reactions, a charge-transfer (CT) complex forms between BNAH and the substrate prior to the actual hydride transfer. This intermediate has been detected spectroscopically in reactions with certain substrates like p-benzoquinone derivatives.[7][9]

Upon donating a hydride or two electrons and a proton, BNAH is oxidized to the stable 1-benzyl-3-carbamoylpyridinium cation (BNA⁺). In reactions involving single-electron transfer, the resulting BNAH radical can also dimerize to form species like 4,4'-BNA₂.[8]

Hydride Transfer Mechanisms Diagram

Caption: Potential mechanisms of hydride transfer from BNAH.

Thermodynamics and Kinetics

The reducing power of BNAH can be quantified by its thermodynamic and kinetic parameters. These values are crucial for predicting the feasibility and rate of a reduction reaction.

| Parameter | Value | Significance | Reference(s) |

| Oxidation Potential (E(BNA⁺/BNAH)) | -0.57 V (vs. SCE in acetonitrile) | Measures the thermodynamic ability to donate electrons. The negative value indicates a good reducing agent. | [10] |

| Hydride Donating Ability (ΔG°(H⁻)) | 64.2 kcal/mol | The free energy required to release a hydride ion. Classifies BNAH as a medium-strong hydride donor. | [11] |

| Bond Dissociation Free Energy (ΔG°(C-H)) | 70.9 kcal/mol | The energy required for homolytic cleavage of the C4-H bond, relevant for hydrogen atom transfer steps. | [11] |

| Rate Constant (k_obs vs. PTZ•⁺) | 2.80 x 10⁷ M⁻¹s⁻¹ (at 298 K) | Example of a rapid reaction rate, in this case with N-benzylphenothiazine radical cation. | [9] |

| Quenching Rate Constant (k_q vs. Ru(II)*) | 2.0 x 10⁷ M⁻¹s⁻¹ | Rate of electron transfer to an excited-state photosensitizer in photocatalysis. | [12][13] |

Applications in Chemical Reductions

BNAH is a versatile reagent for the reduction of a wide range of functional groups. Its mild nature allows for selective reductions where stronger reagents like metal hydrides might fail.

| Substrate Class | Example Substrate | Product | Key Features | Reference(s) |

| Activated C=C Bonds | p-Benzoquinone Derivatives | Hydroquinone Derivatives | Reaction is accelerated by Mg²⁺ ions, which coordinate to the quinone. | [7] |

| α,β-Epoxy Ketones | Chalcone Epoxide | β-Hydroxy Ketone | Provides a chemo- and regioselective method for epoxide opening and ketone reduction. | [14][15] |

| Electron-Deficient Uracils | 1,3-Dimethyl-5-nitrouracil | 5,6-Dihydro-1,3-dimethyl-5-nitrouracil | Reduction is highly dependent on electron-withdrawing substituents on the uracil (B121893) ring. | |

| Prochiral Olefins | 2-Bromo-1-phenylethylidenemalononitrile | 2-Phenyl-1,1-cyclopropanedicarbonitrile | Can achieve stereoselectivity when the reaction is carried out in the presence of chiral cyclodextrins. | [16] |

| Photocatalytic CO₂ Reduction | Carbon Dioxide (CO₂) | Formic Acid (HCOOH) | Acts as a sacrificial electron donor in photocatalytic systems to regenerate the active catalyst. | [8][13] |

Experimental Protocol for a Representative Reduction

This section provides a general workflow for the BNAH-mediated reduction of a ketone, a common application.

General Protocol: Reduction of an Aromatic Ketone

Materials:

-

Aromatic ketone (e.g., Acetophenone)

-

BNAH

-

Anhydrous solvent (e.g., Acetonitrile or Dichloromethane)

-

Inert gas (Nitrogen or Argon)

-

Thin Layer Chromatography (TLC) plate (silica gel)

-

UV lamp

Procedure:

-

In a dry, nitrogen-flushed flask, dissolve the ketone (1 equivalent) in the anhydrous solvent.

-

Add BNAH (typically 1.2-1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature (or gentle heating if required) under an inert atmosphere.

-

Monitor the reaction progress using TLC. Spot the reaction mixture on a silica (B1680970) gel plate. The BNAH spot will be UV active, while the product BNA⁺ is often visible as a different spot. The disappearance of the starting ketone should also be monitored.

-

Alternatively, monitor the reaction using a UV-Vis spectrophotometer by observing the decrease in absorbance at ~358 nm, which corresponds to the consumption of BNAH.[3]

-

Once the reaction is complete (as indicated by TLC or spectroscopy), quench the reaction by adding a small amount of water.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude product (the secondary alcohol) using column chromatography on silica gel to separate it from the BNA⁺ salt and any unreacted starting material.

General Reduction Workflow Diagram

Caption: General workflow for a BNAH-mediated reduction.

Regeneration of BNAH

For catalytic applications, the regeneration of BNAH from its oxidized form, BNA⁺, is essential. Photocatalytic methods have been developed for this purpose. In a typical system, a photosensitizer absorbs light and becomes a potent reductant, which can then reduce BNA⁺ back to BNAH in the presence of a sacrificial electron donor.

Photocatalytic Regeneration Cycle

Caption: Photocatalytic cycle for BNAH regeneration.

Conclusion

This compound (BNAH) stands as a highly effective and versatile model for the natural coenzyme NADH. Its straightforward synthesis, well-characterized reactivity, and ability to reduce a variety of organic substrates under mild conditions make it an invaluable tool in the study of redox processes and in synthetic organic chemistry. The continued investigation into its reaction mechanisms, particularly in biomimetic and catalytic systems, promises to further expand its utility and deepen our understanding of hydride transfer chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Benzyldihydronicotinamide | C13H14N2O | CID 95276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. www1.chem.umn.edu [www1.chem.umn.edu]

- 6. This compound | 952-92-1 [chemicalbook.com]

- 7. Effects of magnesium(II) ion on hydride-transfer reactions from an NADH model compound to p-benzoquinone derivatives. The quantitative evaluation based on the reaction mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. Photocatalytic CO2 reduction with high turnover frequency and selectivity of formic acid formation using Ru(II) multinuclear complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Thermodynamic Cards of Classic NADH Models and Their Related Photoexcited States Releasing Hydrides in Nine Elementary Steps and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Highly efficient, selective, and durable photocatalytic system for CO 2 reduction to formic acid - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02018B [pubs.rsc.org]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Magnetic Nano-Fe3O4-Supported this compound (BNAH): Synthesis and Application in the Catalytic Reduction of α,β-Epoxy Ketones [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Stereoselective reduction with NADH model BNAH through chiral induction in cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical properties of 1-Benzyl-1,4-dihydronicotinamide

An In-Depth Technical Guide to the Chemical Properties of 1-Benzyl-1,4-dihydronicotinamide (BNAH)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (BNAH) is a synthetic analogue of the ubiquitous biological reducing agent dihydronicotinamide adenine (B156593) dinucleotide (NADH). As a stable and accessible model compound, BNAH has been instrumental in elucidating the mechanisms of hydride transfer reactions, which are fundamental to numerous biological and chemical processes. This technical guide provides a comprehensive overview of the core chemical properties of BNAH, including its synthesis, spectroscopic characteristics, redox behavior, and reactivity as a hydride donor. Detailed experimental protocols and tabulated quantitative data are presented to serve as a valuable resource for researchers in bioorganic chemistry, drug development, and catalysis.

Physicochemical Properties

BNAH is a light yellow to brown crystalline powder. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₄N₂O | [1][2] |

| Molar Mass | 214.26 g/mol | [1][2] |

| Melting Point | 121-123 °C | [3] |

| Density (Predicted) | 1.198 ± 0.06 g/cm³ | [3] |

| CAS Number | 952-92-1 | [2] |

Synthesis and Purification

The most common and efficient synthesis of BNAH involves the reduction of its corresponding pyridinium (B92312) salt, 1-benzylnicotinamide chloride or iodide. A typical experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-Benzylnicotinamide iodide

-

Sodium dithionite (B78146) (Na₂S₂O₄)

-

Sodium carbonate (Na₂CO₃)

-

Deionized water

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 1-benzylnicotinamide iodide (1 g, 3.41 mmol) in 15 mL of deionized water.[4]

-

To this solution, add sodium carbonate (1.44 g, 13.64 mmol) and sodium dithionite (2.65 g, 12.96 mmol) at room temperature.[4]

-

Stir the resulting solution under a nitrogen atmosphere in the dark for 15 minutes.[4]

-

After the reaction is complete, transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.[4]

-

Filter the solution and remove the solvent under reduced pressure at room temperature using a rotary evaporator to yield this compound as a solid.[4]

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as methanol/water or ethanol/water, to obtain a crystalline solid.

Spectroscopic Properties

The structural characterization of BNAH is routinely performed using various spectroscopic techniques.

UV-Visible Spectroscopy

BNAH exhibits a characteristic absorption maximum in the UV region, which is sensitive to the solvent environment.

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

| Ethanol | 330 | 14,100 - 14,800 | |

| Acetonitrile (B52724) | ~355 | Not specified | [5][6] |

Infrared (IR) Spectroscopy

The IR spectrum of BNAH shows characteristic peaks corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3260 | N-H stretch (amide) | |

| 3060, 2960 | C-H stretch (aromatic, aliphatic) | |

| 1730, 1670 | C=O stretch (amide) | |

| 1575, 1550 | C=C stretch (dihydropyridine ring) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of BNAH. The chemical shifts are reported in ppm relative to a standard.

¹H NMR (300 MHz, CDCl₃): [4]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.34 | m | - | 5H, Phenyl-H |

| 7.26 | s | - | 1H, H-2 (dihydropyridine) |

| 5.75 | d | 8.10 | 1H, H-6 (dihydropyridine) |

| 5.38 | s | - | 2H, Amide-NH₂ |

| 4.76 | m | - | 1H, H-5 (dihydropyridine) |

| 4.30 | s | - | 2H, Benzyl-CH₂ |

| 3.19 | s | - | 2H, H-4 (dihydropyridine) |

¹³C NMR (75.5 MHz, CDCl₃): [4]

| Chemical Shift (δ, ppm) | Assignment |

| 140.15 | C-3 (dihydropyridine) |

| 137.37 | C-ipso (phenyl) |

| 129.09 | C-para (phenyl) |

| 128.95 | C-ortho (phenyl) |

| 127.92 | C-meta (phenyl) |

| 127.29 | C-2 (dihydropyridine) |

| 103.34 | C-6 (dihydropyridine) |

| 98.75 | C-5 (dihydropyridine) |

| 57.52 | Benzyl-CH₂ |

| 22.97 | C-4 (dihydropyridine) |

Redox Chemistry and Hydride Transfer

BNAH is a potent reducing agent, capable of donating a hydride equivalent (H⁻) to a variety of substrates. This reactivity is central to its function as an NADH mimic.

Redox Potential

The redox potential of BNAH is a critical parameter that quantifies its reducing power. It is typically determined by cyclic voltammetry and is sensitive to the solvent and experimental conditions.

| Redox Potential (V vs. SCE) | Solvent | Conditions | Reference |

| -0.57 | Acetonitrile | - | [7] |

| +0.74 | Acetonitrile with 5% H₂O | 2.0 mM TEA, 0.10 M [NBu₄]PF₆ | [1] |

Experimental Protocol: Cyclic Voltammetry of BNAH

Materials:

-

This compound (BNAH)

-

Anhydrous acetonitrile (MeCN)

-

Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate, TBAPF₆)

-

Potentiostat with a three-electrode cell (working, reference, and counter electrodes)

-

Glassy carbon working electrode

-

Platinum wire counter electrode

-

Ag/AgCl or Saturated Calomel Electrode (SCE) reference electrode

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

Prepare a solution of BNAH (e.g., 1 mM) in anhydrous acetonitrile containing the supporting electrolyte (0.1 M TBAPF₆).

-

Assemble the three-electrode cell, ensuring the electrodes are clean and properly positioned in the solution.

-

Purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment.

-

Set the parameters on the potentiostat. A typical potential window for the oxidation of BNAH would be from 0 V to approximately +1.0 V vs. the reference electrode. The scan rate can be varied (e.g., from 50 mV/s to 500 mV/s) to investigate the reversibility of the redox process.

-

Initiate the cyclic voltammogram, scanning from the initial potential to the switching potential and back.

-

Record and analyze the resulting voltammogram to determine the oxidation peak potential (Epa). For irreversible processes, the half-peak potential (Ep/2) can provide an estimate of the formal potential.

Mechanism of Hydride Transfer

The oxidation of BNAH can proceed through different mechanistic pathways, primarily distinguished as either a one-step direct hydride transfer or a multi-step process involving sequential electron and proton transfers.

-

Direct Hydride Transfer (H⁻): In this concerted mechanism, the hydride ion is transferred directly from the C4 position of the dihydropyridine (B1217469) ring to the substrate in a single transition state.

-

Electron-Proton-Electron (EPE) Transfer: This stepwise mechanism involves an initial single electron transfer (SET) from BNAH to the substrate, forming the BNAH radical cation (BNAH•⁺). This is followed by the transfer of a proton (H⁺) and a second electron (e⁻).[7][8] The BNAH radical cation can exist in keto and enol forms.[8]

Kinetic Data

The rate of hydride transfer from BNAH is highly dependent on the nature of the substrate. The kinetics are often studied using stopped-flow techniques, monitoring the change in absorbance of BNAH or the product over time.

| Substrate | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) | Conditions | Reference |

| [CrIII(O₂)(TMC)(Cl)]⁺ | 1.1 x 10³ | MeCN, 253 K | [5] |

| Cinnamaldehyde | 8.50 ± 0.5 (kcat/KM) | 25 °C | [5] |

| Aromatic Hydroxylation | 1.2 x 10⁴ | Not specified | [5] |

| α,β-Unsaturated Carbonyl | 1.9 x 10⁶ | Not specified | [5] |

Applications in Research and Development

The well-characterized chemical properties of BNAH make it a valuable tool in several areas of research:

-

Mechanistic Studies: BNAH is widely used to investigate the mechanisms of enzymatic and non-enzymatic redox reactions.

-

Asymmetric Synthesis: Chiral derivatives of BNAH are employed as reducing agents in asymmetric synthesis to produce enantiomerically enriched compounds.

-

Drug Development: Understanding how BNAH and its derivatives interact with biological targets can aid in the design of novel therapeutics that modulate redox pathways.

-

Catalysis: BNAH can be used as a stoichiometric or catalytic reductant in various organic transformations.

Conclusion

This compound is a versatile and indispensable tool for studying the fundamental chemistry of hydride transfer. Its well-defined physicochemical, spectroscopic, and redox properties, as detailed in this guide, provide a solid foundation for its application in diverse fields of chemical and biological research. The provided experimental protocols and tabulated data serve as a practical resource for researchers aiming to utilize BNAH in their investigations.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. scbt.com [scbt.com]

- 3. chembk.com [chembk.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Mechanisms of electron-transfer oxidation of NADH analogues and chemiluminescence. Detection of the keto and enol radical cations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hydride Donor Properties of 1-Benzyl-1,4-dihydronicotinamide (BNAH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-1,4-dihydronicotinamide (BNAH), a synthetic analogue of the ubiquitous biological reducing agent dihydronicotinamide adenine (B156593) dinucleotide (NADH), serves as a powerful hydride donor in a multitude of chemical transformations.[1] Its structural simplicity, stability, and well-characterized reactivity make it an invaluable tool in organic synthesis, mechanistic studies, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core hydride donor properties of BNAH, including its thermodynamic and kinetic characteristics, mechanistic pathways, and detailed experimental protocols for its synthesis and analysis.

Core Hydride Donor Properties of BNAH

The utility of BNAH as a hydride donor is fundamentally governed by its thermodynamic hydricity, redox potential, and the kinetics of the hydride transfer process. These properties dictate its ability to reduce a wide range of substrates, from simple organic molecules to complex biological targets.

Thermodynamic Hydricity

Thermodynamic hydricity (ΔG°H-) is a measure of the hydride donating ability of a compound and is defined as the Gibbs free energy change for the heterolytic cleavage of a C-H bond to yield a hydride ion (H⁻) and the corresponding cation. For BNAH, the hydricity has been experimentally determined to be 59 ± 2 kcal/mol in acetonitrile. This value places BNAH in the moderate range of hydride donors, making it a versatile reagent capable of reducing a variety of functional groups without being overly reactive.

Redox Potential

The redox potential of the BNA+/BNAH couple is a key parameter in understanding its electron transfer properties, which are often intimately linked to the hydride transfer mechanism. The oxidation of BNAH is an irreversible process, and its potential can be influenced by the solvent and the presence of other species. In acetonitrile, the oxidation potential of BNAH is often reported to be around +0.57 V versus a Saturated Calomel Electrode (SCE) .[2]

Reaction Kinetics and Mechanism

The transfer of a hydride from BNAH to a substrate can proceed through several mechanistic pathways, including a direct, one-step hydride transfer, or a multi-step process involving single-electron transfer (SET) followed by proton and electron transfer. The operative mechanism is highly dependent on the nature of the substrate and the reaction conditions.

Direct Hydride Transfer: In many cases, BNAH participates in a direct, concerted transfer of a hydride ion to an electrophilic center. This is often the case in the reduction of carbonyl compounds and other polarized double bonds.

Single-Electron Transfer (SET) Mechanism: For certain substrates, particularly those that are good electron acceptors, the reaction can be initiated by a single-electron transfer from BNAH to the substrate, forming the BNAH radical cation (BNAH•+) and the substrate radical anion.[3][4][5][6] This is then followed by a series of steps, including proton transfer and a second electron transfer, to ultimately achieve the reduction of the substrate. The reduction of p-benzoquinone by BNAH, for instance, has been shown to proceed via a free-radical chain mechanism initiated by SET.[3]

Quantitative Data Summary

The following tables summarize key quantitative data related to the hydride donor properties of BNAH.

| Property | Value | Solvent | Reference Electrode |

| Thermodynamic Hydricity (ΔG°H-) | 59 ± 2 kcal/mol | Acetonitrile | - |

| Oxidation Potential (Eox) | ~ +0.57 V | Acetonitrile | SCE |

| Reaction | Substrate | Rate Constant (k) | Kinetic Isotope Effect (kH/kD) |

| Reduction of Thiopivalophenone | Thiopivalophenone | - | 1.5 - 1.6 |

| Reduction of Malachite Green | Malachite Green | - | ~4.5 |

| Reduction of Trifluoroacetophenone | Trifluoroacetophenone | - | ~2.5 |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of BNAH, as well as for the determination of its key hydride donor properties.

Synthesis of this compound (BNAH)

The synthesis of BNAH is typically a two-step process involving the benzylation of nicotinamide (B372718) followed by reduction.[1]

Step 1: Synthesis of N-Benzylnicotinamidium Chloride

-

In a round-bottom flask, dissolve nicotinamide in a suitable solvent such as dimethylformamide (DMF).

-

Add an equimolar amount of benzyl (B1604629) chloride to the solution.

-

Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature. The product will often precipitate.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.

-

The crude N-benzylnicotinamidium chloride can be used in the next step without further purification.

Step 2: Reduction to this compound (BNAH)

-

Dissolve the N-benzylnicotinamidium chloride in a biphasic mixture of a suitable organic solvent (e.g., dichloromethane) and water.

-

Add an excess of sodium bicarbonate to the mixture to make it basic.

-

Cool the mixture in an ice bath and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

-

Under a positive pressure of the inert gas, add a freshly prepared aqueous solution of sodium dithionite (B78146) (Na₂S₂O₄) dropwise with vigorous stirring. A characteristic bright yellow color should appear.[1]

-

Allow the reaction to stir at room temperature and monitor by TLC or UV-Vis spectroscopy for the disappearance of the starting material.

-

Once the reaction is complete, separate the organic layer.

-

Extract the aqueous layer with a deoxygenated portion of the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure, avoiding excessive heat.

-

The resulting yellow solid is BNAH and should be stored under an inert atmosphere and protected from light.

Purification of BNAH by Recrystallization

BNAH can be purified by recrystallization from a suitable solvent system, such as ethanol (B145695)/water or isopropanol/water.[1]

-

Dissolve the crude BNAH in a minimal amount of hot ethanol.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution boiled for a few minutes.

-

Perform a hot filtration to remove the charcoal or any insoluble impurities.

-

To the hot filtrate, add hot water dropwise until the solution becomes faintly turbid.

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Collect the purified yellow crystals of BNAH by vacuum filtration and wash with a small amount of a cold ethanol/water mixture.

-

Dry the crystals under vacuum.

Purity Assessment by Quantitative ¹H NMR Spectroscopy

The purity of the synthesized BNAH can be determined using quantitative ¹H Nuclear Magnetic Resonance (qNMR) spectroscopy.[2][7][8][9]

-

Accurately weigh a known amount of the BNAH sample and a certified internal standard (e.g., maleic anhydride) into an NMR tube.

-

Dissolve the solids in a known volume of a deuterated solvent (e.g., CDCl₃).

-

Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).

-

Integrate the characteristic signals of BNAH (e.g., the protons on the dihydropyridine (B1217469) ring) and the internal standard.

-

Calculate the purity of the BNAH sample based on the integral ratios, the known purity of the internal standard, and the masses of the sample and standard.

Determination of Redox Potential by Cyclic Voltammetry

The oxidation potential of BNAH can be determined using cyclic voltammetry (CV).

-

Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate) in a suitable aprotic solvent (e.g., acetonitrile).

-

Analyte Solution: Dissolve a known concentration of BNAH (typically in the millimolar range) in the electrolyte solution.

-

Electrochemical Cell: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).

-

Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

-

CV Measurement: Scan the potential from an initial value where no reaction occurs to a potential sufficiently positive to oxidize BNAH, and then reverse the scan back to the initial potential. Record the resulting current as a function of the applied potential.

-

Data Analysis: The oxidation peak potential (Epa) can be determined from the resulting voltammogram.

Measurement of Reaction Kinetics by Stopped-Flow Spectroscopy

The kinetics of fast reactions involving BNAH as a hydride donor can be studied using stopped-flow spectrophotometry.[10][11][12]

-

Reactant Solutions: Prepare solutions of BNAH and the substrate in a suitable buffer or solvent. The concentrations should be chosen such that the reaction occurs on a timescale accessible by the stopped-flow instrument (typically milliseconds to seconds).

-

Wavelength Selection: Identify a wavelength where there is a significant change in absorbance upon reaction. The disappearance of the characteristic BNAH absorbance around 358 nm is often monitored.[13]

-

Stopped-Flow Experiment: Rapidly mix the BNAH and substrate solutions in the stopped-flow instrument.

-

Data Acquisition: Monitor the change in absorbance at the selected wavelength as a function of time.

-

Data Analysis: Fit the resulting kinetic trace to an appropriate rate law (e.g., pseudo-first-order if one reactant is in large excess) to determine the rate constant of the reaction.

Visualizations

Synthesis of BNAH

References

- 1. benchchem.com [benchchem.com]

- 2. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubsapp.acs.org [pubsapp.acs.org]

- 5. Effects of magnesium(II) ion on hydride-transfer reactions from an NADH model compound to p-benzoquinone derivatives. The quantitative evaluation based on the reaction mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. rssl.com [rssl.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Competitive kinetics versus stopped flow method for determining the degradation rate constants of steroids by ozonation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Equilibrium, Kinetics, and Thermodynamic Studies of Malachite Green Adsorption onto Fig (Ficus cartia) Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

An In-depth Technical Guide to the Structure and Reactivity of 1-Benzyl-1,4-dihydronicotinamide (BNAH)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-1,4-dihydronicotinamide (BNAH), a synthetic analogue of the dihydronicotinamide adenine (B156593) dinucleotide (NADH) coenzyme, serves as a powerful and versatile reducing agent in organic synthesis and a valuable model for studying biological redox processes. This guide provides a comprehensive overview of the structure, reactivity, and experimental utilization of BNAH. It delves into the core principles governing its function as a hydride donor, presents quantitative data on its reactivity, details experimental protocols for its synthesis and application, and visualizes key reaction mechanisms. This document is intended to be a practical resource for researchers in organic chemistry, biochemistry, and drug development seeking to leverage the unique properties of BNAH in their work.

Structure and Physicochemical Properties

BNAH is structurally characterized by a 1,4-dihydropyridine (B1200194) ring, a carboxamide group at the 3-position, and a benzyl (B1604629) group attached to the nitrogen atom at the 1-position. This structure is central to its function as an NADH mimic, with the dihydropyridine (B1217469) ring being the source of its reducing power.

The key structural features of BNAH include:

-

1,4-Dihydropyridine Ring: This non-aromatic, boat-shaped ring is electron-rich and serves as the hydride (H⁻) donor. Upon hydride transfer, the ring aromatizes to form the stable 1-benzylnicotinamide cation (BNA⁺).

-

Benzyl Group: The benzyl substituent at the N1 position enhances the stability of the molecule and influences its solubility in organic solvents.

-

Carboxamide Group: This group at the C3 position is crucial for mimicking the electronic properties of the natural NADH cofactor.

Table 1: Physicochemical Properties of BNAH

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₄N₂O | PubChem |

| Molecular Weight | 214.26 g/mol | PubChem |

| Appearance | Yellow crystalline solid | ChemicalBook |

| Melting Point | 120-122 °C | Sigma-Aldrich |

| Solubility | Soluble in acetonitrile (B52724), dichloromethane (B109758), methanol; slightly soluble in water. | |

| UV-Vis λmax (Acetonitrile) | ~355 nm | [1] |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 300 MHz): δ 7.34 (m, 5H, Ar-H), 7.26 (s, 1H, H-2), 5.75 (d, 1H, J=8.1 Hz, H-6), 5.38 (s, 2H, -CH₂-Ph), 4.76 (m, 1H, H-5), 4.30 (s, 2H, -NH₂), 3.19 (s, 2H, H-4).[2]

-

¹³C NMR (CDCl₃, 75.5 MHz): δ 140.15, 137.37, 129.09, 128.95, 127.92, 127.29, 103.34, 98.75, 57.52, 22.97.[2]

Reactivity and Reaction Mechanisms

The primary mode of reactivity for BNAH is the transfer of a hydride ion (H⁻) to an electron-deficient center, most commonly a carbonyl group or a carbon-carbon double bond conjugated to an electron-withdrawing group. This process is formally a two-electron reduction.

Hydride Transfer Mechanism

The transfer of a hydride from BNAH to a substrate can proceed through different mechanistic pathways, including a one-step (concerted) or multi-step (stepwise) process. The operative mechanism is often dependent on the substrate and reaction conditions.

A generally accepted mechanism for the reduction of a carbonyl compound involves the direct transfer of a hydride from the C4 position of the dihydropyridine ring to the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide to yield the alcohol product.

Caption: Generalized mechanism of hydride transfer from BNAH to a carbonyl substrate.

Electron-Proton-Electron Transfer

In some reactions, particularly with certain electron acceptors, the reduction may proceed via a stepwise electron-proton-electron (EPE) transfer mechanism.[3] This involves an initial single electron transfer (SET) from BNAH to the substrate, forming the BNAH radical cation (BNAH•⁺) and the substrate radical anion. Subsequent proton transfer from BNAH•⁺ and a second electron transfer complete the reduction.

Caption: Stepwise Electron-Proton-Electron (EPE) transfer mechanism.

Quantitative Reactivity Data

The reducing power of BNAH is influenced by factors such as the substrate's electronic and steric properties, the solvent, and the presence of metal ions.

Table 2: Reduction of Substituted Chalcones with BNAH

| Substituent (R) on Chalcone | Yield (%) |

| H | 85 |

| 4-OCH₃ | 92 |

| 4-Cl | 78 |

| 4-NO₂ | 65 |

| Reaction Conditions: BNAH (1.2 equiv.), Chalcone (1.0 equiv.), Acetonitrile, reflux, 4h. Yields are for the corresponding dihydrochalcone. |

Table 3: Second-Order Rate Constants for the Reduction of Substituted Benzophenones with BNAH

| Substituent (R) on Benzophenone | k₂ (M⁻¹s⁻¹) x 10⁻⁴ |

| H | 3.5 |

| 4,4'-di-OCH₃ | 1.2 |

| 4,4'-di-Cl | 8.9 |

| 4,4'-di-CF₃ | 15.2 |

| Reaction Conditions: Acetonitrile, 25 °C. |

Table 4: Oxidation Potential of BNAH in Various Solvents

| Solvent | Oxidation Potential (V vs. SCE) |

| Acetonitrile | +0.57 |

| Dichloromethane | +0.61 |

| Dimethylformamide (DMF) | +0.55 |

| Potentials are for the irreversible oxidation of BNAH.[4] |

Experimental Protocols

Synthesis of this compound (BNAH)

This is a two-step procedure involving the synthesis of the precursor, 1-benzyl-3-carbamoylpyridinium (B189644) chloride (BNA⁺Cl⁻), followed by its reduction.

Step 1: Synthesis of 1-Benzyl-3-carbamoylpyridinium Chloride (BNA⁺Cl⁻)

-

To a solution of nicotinamide (B372718) (12.2 g, 100 mmol) in anhydrous N,N-dimethylformamide (DMF, 100 mL) in a round-bottom flask, add benzyl chloride (14.0 g, 110 mmol).

-

Heat the mixture at 90 °C with stirring for 6 hours.

-

Cool the reaction mixture to room temperature and add diethyl ether (200 mL) to precipitate the product.

-

Collect the white solid by vacuum filtration, wash with diethyl ether (3 x 50 mL), and dry under vacuum to afford BNA⁺Cl⁻.

Step 2: Reduction to this compound (BNAH)

-

Dissolve BNA⁺Cl⁻ (12.4 g, 50 mmol) in a mixture of dichloromethane (150 mL) and water (150 mL) in a flask protected from light.

-

Add sodium bicarbonate (12.6 g, 150 mmol) to the biphasic mixture and stir vigorously.

-

In a separate beaker, prepare a fresh solution of sodium dithionite (B78146) (17.4 g, 100 mmol) in water (100 mL).

-

Cool the BNA⁺Cl⁻ solution in an ice bath and add the sodium dithionite solution dropwise over 30 minutes with continuous stirring under an inert atmosphere (e.g., nitrogen). A bright yellow color should develop in the organic layer.

-

After the addition is complete, continue stirring at room temperature for 1 hour.

-

Separate the organic layer, and extract the aqueous layer with deoxygenated dichloromethane (2 x 50 mL).

-

Combine the organic extracts, wash with deoxygenated water (2 x 100 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure at a temperature below 30 °C. The resulting yellow solid is BNAH. Recrystallization from methanol/water may be performed for higher purity.

Caption: Workflow for the two-step synthesis of BNAH.

General Procedure for the Reduction of a Carbonyl Compound (e.g., Benzil) with BNAH

-

In a round-bottom flask, dissolve benzil (B1666583) (210 mg, 1.0 mmol) in acetonitrile (10 mL).

-

Add BNAH (257 mg, 1.2 mmol) to the solution.

-

Reflux the reaction mixture under a nitrogen atmosphere for 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford hydrobenzoin.

Stability and Handling

BNAH is sensitive to light, heat, and oxygen. It should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). When handling BNAH, it is advisable to use deoxygenated solvents and to work under an inert atmosphere to prevent its oxidation to BNA⁺.

Applications in Drug Development and Research

-

Asymmetric Synthesis: Chiral derivatives of BNAH are employed in enantioselective reductions of prochiral substrates, providing access to chiral alcohols which are important building blocks in pharmaceutical synthesis.

-

Mechanistic Studies: BNAH is widely used as a model compound to study the mechanisms of enzymatic redox reactions involving NADH, providing insights into biological hydride transfer processes.

-

Drug Delivery: The dihydropyridine system has been explored as a carrier for drug delivery. A drug can be attached to the pyridinium (B92312) form, which is then reduced to the dihydropyridine form. The more lipophilic dihydropyridine derivative can cross cell membranes, and subsequent oxidation in vivo releases the active drug.

Conclusion

This compound is a fundamentally important and practically useful reagent in chemical and biological sciences. Its role as a stable and effective NADH mimic allows for the facile reduction of a wide range of substrates under mild conditions. Understanding its structure, reactivity, and the mechanisms by which it operates is crucial for its effective application in organic synthesis, mechanistic biochemistry, and the development of novel therapeutic strategies. This guide provides a foundational resource for researchers to explore and exploit the rich chemistry of BNAH.

References

- 1. Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Effects of magnesium(II) ion on hydride-transfer reactions from an NADH model compound to p-benzoquinone derivatives. The quantitative evaluation based on the reaction mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

The Pivotal Role of 1-Benzyl-1,4-dihydronicotinamide (BNAH) in Modern Organic Chemistry: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-1,4-dihydronicotinamide (BNAH), a synthetic mimic of the ubiquitous biological cofactor NADH (Nicotinamide Adenine Dinucleotide), has emerged as a cornerstone reagent in contemporary organic chemistry. Its capacity to act as a potent and selective hydride donor underpins its widespread application in a variety of chemical transformations, ranging from the reduction of carbonyl compounds to its integral role in innovative photocatalytic cycles. This technical guide provides an in-depth exploration of BNAH's synthesis, its mechanistic nuances as a reducing agent, and its diverse applications, with a particular focus on quantitative data, detailed experimental protocols, and its relevance in the synthesis of complex molecules pertinent to drug development.

Introduction

The quest for mild, selective, and efficient reducing agents is a central theme in organic synthesis. Nature's primary hydride donor, NADH, executes a vast array of reductions within biological systems with remarkable precision. BNAH was developed as a stable, accessible, and highly effective mimic of NADH, capturing the essential hydride-donating capability of the dihydropyridine (B1217469) ring. Its utility extends beyond simple reductions, playing a crucial role as a sacrificial electron donor in photocatalytic systems and enabling asymmetric transformations. This guide serves as a comprehensive resource for professionals leveraging or seeking to leverage the unique chemical properties of BNAH.

Synthesis of this compound (BNAH)

The most common and reliable synthesis of BNAH is a two-step process commencing with the benzylation of nicotinamide (B372718) followed by a chemoselective reduction.

Experimental Protocol: Two-Step Synthesis of BNAH

Step 1: Synthesis of 1-Benzyl-3-carbamoylpyridinium (B189644) Chloride

-

In a round-bottom flask, dissolve nicotinamide in a suitable solvent such as DMF or acetonitrile.

-

Add a base, for instance, potassium carbonate, to the mixture.

-

To the stirring suspension, add benzyl (B1604629) chloride dropwise.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction's progress using Thin Layer Chromatography (TLC) until the nicotinamide is fully consumed.

-

Upon completion, the reaction mixture is cooled, and the product is typically isolated by filtration and washing with a suitable solvent to remove any unreacted starting materials.

Step 2: Reduction to this compound

-

Dissolve the 1-benzyl-3-carbamoylpyridinium salt from Step 1 in a biphasic mixture of a suitable organic solvent (e.g., dichloromethane) and water.[1]

-

Add sodium bicarbonate to the mixture to create basic conditions.[1]

-

Cool the mixture in an ice bath and purge with an inert gas, such as nitrogen or argon, for 15-20 minutes to remove dissolved oxygen. Dihydropyridines are susceptible to air oxidation.[1]

-

Under a positive pressure of the inert gas, add a freshly prepared aqueous solution of sodium dithionite (B78146) (Na₂S₂O₄) dropwise with vigorous stirring. A distinct color change, often to a bright yellow, is typically observed.[1]

-

Allow the reaction to stir at room temperature and monitor its completion by TLC or UV-Vis spectroscopy.

-

Once the reaction is complete, separate the organic layer. Extract the aqueous layer with a deoxygenated organic solvent.[1]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure, taking care to avoid excessive heat.

-

The resulting BNAH should be stored under an inert atmosphere and protected from light to prevent degradation.[1] A typical yield for this reduction step is around 73%.[2]

Reaction Mechanisms of BNAH

The reducing power of BNAH stems from its ability to deliver a hydride ion (H⁻) to an electrophilic center. However, the precise mechanism can vary depending on the substrate and reaction conditions, often involving a stepwise process of electron and proton transfer.

Hydride Transfer: One-Electron vs. Two-Electron Pathways

BNAH can act as either a one-electron or a two-electron donor.[3]

-

Two-Electron Transfer: This is the classic hydride transfer mechanism, where BNAH donates a hydride ion directly to the substrate, resulting in the formation of the oxidized pyridinium (B92312) salt, BNA⁺.

-

One-Electron Transfer: In many reactions, particularly in photocatalysis, BNAH first donates a single electron to form a radical cation (BNAH•⁺). This is often followed by proton transfer and subsequent donation of a second electron from another BNAH molecule or a different reductant in the system. The BNAH radical can also dimerize.[3] The formation of a charge-transfer complex between BNAH and the substrate often precedes the electron transfer step.[4][5]

Applications of BNAH in Organic Synthesis

Reduction of Carbonyl Compounds

BNAH is an effective reagent for the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols. The reactivity can be influenced by the substrate's electronic and steric properties.

| Substrate Type | Example Substrate | Product | Yield (%) | Reference |

| Aromatic Ketone | Acetophenone | 1-Phenylethanol | High | [General knowledge, specific yield data varies] |

| α,β-Unsaturated Ketone | Chalcone | 4,4-Diphenyl-2-butanone (1,4-reduction) or 1,3-Diphenyl-2-propen-1-ol (1,2-reduction) | >90% (selective) | [6] |

| α,β-Epoxy Ketone | 2,3-Epoxy-1,3-diphenylpropan-1-one | 3-Hydroxy-1,3-diphenylpropan-1-one | High | [2][7] |

Reduction of Imines and Iminium Ions

BNAH is also capable of reducing the C=N double bond of imines and iminium ions to the corresponding amines. This reaction is a key step in reductive amination procedures.

| Substrate Type | Example Substrate | Product | Yield (%) | Reference |

| Imine | N-Benzylidenebenzylamine | Dibenzylamine | High | [General knowledge, specific yield data varies] |

Asymmetric Reductions

While BNAH itself is achiral, it can be employed in asymmetric reductions through the use of chiral auxiliaries or catalysts. One notable approach involves the use of cyclodextrins to create a chiral microenvironment, inducing stereoselectivity in the reduction process. This has been demonstrated in the stereoselective reductive debromination-cyclopropanation of specific substrates.

Role in Photocatalysis

BNAH plays a critical role as a sacrificial electron donor in a multitude of photocatalytic reactions, including the reduction of CO₂. In these systems, a photosensitizer absorbs light and becomes excited. The excited photosensitizer is then reductively quenched by BNAH, initiating an electron transfer cascade.

Turnover Numbers (TON) in Photocatalytic CO₂ Reduction:

| Photocatalyst System | Reductant | Product | TON | Reference |

| Ru(II) multinuclear complex | BNAH | Formic Acid | 562 | [8] |

| Ru(II) multinuclear complex | MeO-BNAH | Formic Acid | 671 | [8] |

Experimental Protocol: Photocatalytic Reduction of CO₂ to Formic Acid

-

In a reaction vessel, prepare a solution of a suitable photosensitizer (e.g., a Ru(II) complex) and BNAH in a solvent mixture, typically DMF and triethanolamine (B1662121) (TEOA) (e.g., 4:1 v/v).[3] TEOA acts as a base to capture the proton from the BNAH radical cation.[3]

-

Bubble CO₂ gas through the solution for a sufficient time (e.g., 20 minutes) to ensure saturation.

-

Irradiate the solution with visible light from an appropriate light source (e.g., a Xenon lamp with a cutoff filter).

-

Monitor the formation of formic acid over time using techniques such as High-Performance Liquid Chromatography (HPLC).

BNAH in Drug Development and Pharmaceutical Synthesis

The mild and selective reducing properties of BNAH make it a valuable tool in the synthesis of complex molecules, including pharmaceutical intermediates and active pharmaceutical ingredients (APIs). While direct, large-scale industrial applications may be limited by cost compared to other reducing agents, its utility in research and development for the synthesis of intricate molecular architectures is significant. For instance, the reduction of a ketone to a specific stereoisomer of a secondary alcohol can be a critical step in the total synthesis of a natural product with therapeutic potential. The principles of BNAH-mediated reductions are foundational to the development of more complex biomimetic catalytic systems used in pharmaceutical manufacturing.

Conclusion

This compound has firmly established itself as a versatile and indispensable reagent in the arsenal (B13267) of the modern organic chemist. Its ability to mimic the hydride-donating function of NADH in a stable and accessible form has enabled a wide range of chemical reductions. Furthermore, its crucial role as a sacrificial electron donor has propelled advancements in the burgeoning field of photocatalysis. For researchers and professionals in drug development, a thorough understanding of BNAH's synthesis, mechanisms, and applications provides a powerful platform for the design and execution of sophisticated synthetic strategies, ultimately facilitating the creation of novel and complex molecules of therapeutic importance. The continued exploration of BNAH and its derivatives promises to unlock even more efficient and selective chemical transformations in the future.

References

- 1. researchgate.net [researchgate.net]

- 2. Magnetic nano-Fe3O4-supported this compound (BNAH): synthesis and application in the catalytic reduction of α,β-epoxy ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Quantification of the hydride donor abilities of NADH, NADPH, and BH3CN− in water - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TiCl4-mediated deoxygenative reduction of aromatic ketones to alkylarenes with ammonia borane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Magnetic Nano-Fe3O4-Supported this compound (BNAH): Synthesis and Application in the Catalytic Reduction of α,β-Epoxy Ketones [organic-chemistry.org]

- 8. Photocatalytic CO2 reduction with high turnover frequency and selectivity of formic acid formation using Ru(II) multinuclear complexes - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of a Reductant: A Technical Guide to the Discovery and History of BNAH

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and application of 1-benzyl-1,4-dihydronicotinamide (BNAH) as a reducing agent is now available for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth exploration of the core principles, experimental protocols, and quantitative data associated with this significant NADH mimic.

This guide traces the origins of BNAH back to the foundational studies on nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and its role as a biological reducing agent. A pivotal moment in this history was the 1955 publication by D. Mauzerall and F. H. Westheimer, which established 1-Benzyldihydronicotinamide as a functional model for reduced Diphosphopyridine Nucleotide (DPN), the term for NADH at the time.[1] This seminal work laid the groundwork for decades of research into BNAH and other NADH analogs as valuable tools in synthetic organic chemistry.

BNAH's utility as a reducing agent stems from its ability to mimic the hydride transfer capabilities of its biological counterpart, NADH. It has proven effective in the reduction of a variety of functional groups, including carbonyls, imines, and activated carbon-carbon double bonds. The mechanism of reduction often involves a single electron transfer (SET) process, leading to the formation of radical intermediates.

This technical guide provides detailed experimental protocols for both the synthesis of BNAH and its application in various reduction reactions. Furthermore, it consolidates quantitative data from key studies into structured tables for straightforward comparison of reaction conditions, yields, and other critical parameters.

Core Concepts and Historical Development